

Spectroscopic Profile of Corchoionol C: A Technical Guide

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Compound of Interest

Compound Name: *Corchoionol C*

Cat. No.: *B15597126*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Corchoionol C**, a naturally occurring megastigmane norsesquiterpenoid. The information presented herein is essential for the identification, characterization, and further investigation of this compound in research and drug development contexts.

Introduction to Corchoionol C

Corchoionol C is a C₁₃ norsesquiterpenoid, a class of compounds derived from the degradation of carotenoids. It is the aglycone of several naturally occurring glycosides, collectively known as corchoionosides. The chemical structure of **Corchoionol C** is characterized by a cyclohexenone ring with several hydroxyl and methyl substituents. Its molecular formula is C₁₃H₂₀O₃, and it has a molecular weight of 224.3 g/mol. The CAS number for **Corchoionol C** is 189351-15-3.

Spectroscopic Data

The structural elucidation of **Corchoionol C** relies on a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the key spectroscopic data obtained from the literature.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a molecule. The predicted mass spectral data for the protonated molecule $[M+H]^+$ of **Corchoionol C** is presented below.

Adduct	Calculated m/z
$[M+H]^+$	225.1485
$[M+Na]^+$	247.1305

Note: The above data is based on the molecular formula $C_{13}H_{20}O_3$. Experimental values may vary slightly.

^{13}C Nuclear Magnetic Resonance (NMR) Data

The ^{13}C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Carbon No.	Chemical Shift (δ c) in ppm
1	48.9
2	128.0
3	200.1
4	158.8
5	41.8
6	78.5
7	129.5
8	136.2
9	68.7
10	20.0
11	23.5
12	24.5
13	19.8

¹H Nuclear Magnetic Resonance (NMR) Data

The ¹H NMR spectrum provides detailed information about the proton environments in the molecule, including their chemical shifts, multiplicities, and coupling constants (J).

Proton No.	Chemical Shift (δ H) in ppm	Multiplicity	Coupling Constant (J) in Hz
2	5.85	s	-
7	5.60	dd	15.3, 6.4
8	5.75	d	15.3
9	4.35	q	6.4
10	1.25	d	6.4
11	1.05	s	-
12	1.08	s	-
13	1.90	s	-

Experimental Protocols

The spectroscopic data presented above are typically acquired using standard analytical techniques. The following provides a general overview of the methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

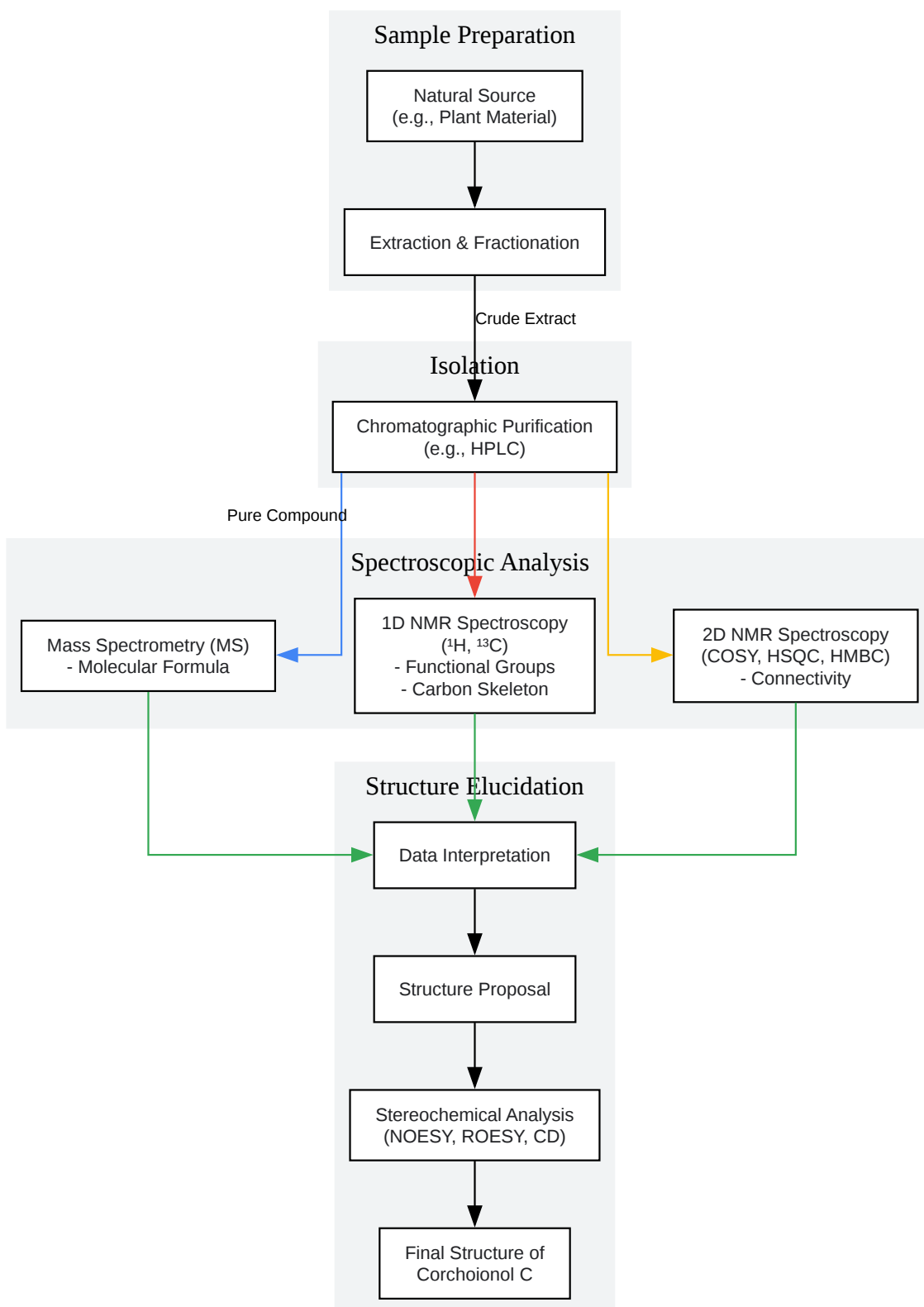
NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz for ^1H NMR). The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl_3) or methanol-d₄ (CD_3OD), with tetramethylsilane (TMS) often used as an internal standard ($\delta = 0.00$ ppm). For ^{13}C NMR, the solvent signal is typically used as a reference. Standard pulse sequences are used to acquire 1D (^1H , ^{13}C) and 2D (COSY, HSQC, HMBC) NMR spectra to enable complete assignment of all proton and carbon signals.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer. Data is acquired in positive or negative ion mode to observe different adducts of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like **Corchoionol C**.



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General workflow for the isolation and spectroscopic characterization of a natural product.

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